(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a 2-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while cross-coupling reactions can produce various substituted thiophenes.
Scientific Research Applications
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiophene ring can interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and boronic acid derivatives. Examples include:
- Thiophene-2-boronic acid
- 2-Methylthiophene
- Piperidine derivatives
Uniqueness
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring, piperidine moiety, and boronic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H16BNO2S |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[5-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
InChI Key |
VWYHGTNHYPAKLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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